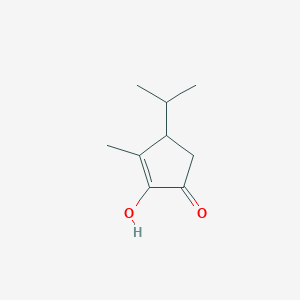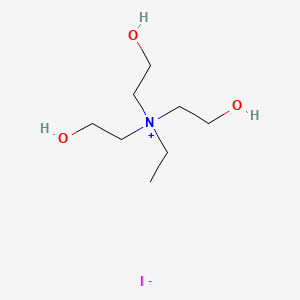
copper(1+);phenyl(phenyl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
It is a colorless solid that is soluble in pyridine and can be stored for a few days without decomposition under nitrogen or in a vacuum . This compound is notable for its reactivity and its ability to form stable complexes with various ligands.
Méthodes De Préparation
Phenylcopper was first prepared in 1923 from phenylmagnesium iodide and copper(I) iodide . Another method involves the transmetallation of phenylmagnesium iodide with copper(I) chloride . Additionally, phenylcopper can be synthesized by reacting phenyl lithium with copper(I) bromide in diethyl ether . These methods typically require an inert atmosphere to prevent decomposition and are carried out at low temperatures to ensure the stability of the compound.
Analyse Des Réactions Chimiques
Phenylcopper undergoes several types of chemical reactions, including:
Oxidation: Water decomposes phenylcopper to form red copper(I) oxide and varying amounts of benzene and biphenyl.
Complex Formation: It forms stable complexes with tributylphosphine and triphenylphosphine.
Aggregation: When dissolved in dimethyl sulfide, phenylcopper forms dimers and trimers.
Common reagents used in these reactions include water, tributylphosphine, triphenylphosphine, and dimethyl sulfide. The major products formed from these reactions are copper(I) oxide, benzene, and biphenyl .
Applications De Recherche Scientifique
Phenylcopper has several applications in scientific research:
Mécanisme D'action
The mechanism by which phenylcopper exerts its effects involves its ability to form stable complexes with various ligands. These complexes can participate in a variety of chemical reactions, including oxidation and reduction processes . The molecular targets and pathways involved in these reactions depend on the specific ligands and reaction conditions used.
Comparaison Avec Des Composés Similaires
Phenylcopper is similar to other organocopper compounds such as phenyllithium, phenylsodium, and phenylcobalt . phenylcopper is unique in its ability to form stable complexes with phosphines and its reactivity in the presence of water . Other similar compounds include phenylacetone, which is an organic compound with a similar structure but different reactivity and applications .
Propriétés
Numéro CAS |
115591-50-9 |
|---|---|
Formule moléculaire |
C13H9CuO |
Poids moléculaire |
244.75 g/mol |
Nom IUPAC |
copper(1+);phenyl(phenyl)methanone |
InChI |
InChI=1S/C13H9O.Cu/c14-13(11-7-3-1-4-8-11)12-9-5-2-6-10-12;/h1,3-10H;/q-1;+1 |
Clé InChI |
LCAWYKSSQWJDMI-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C(=O)C2=CC=[C-]C=C2.[Cu+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,2'-[Disulfanediylbis(2-methylpropane-1,2-diyl)]diquinoline](/img/structure/B14311951.png)
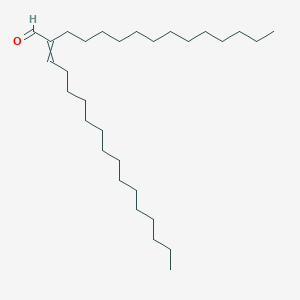
![1-[4-(2-Methoxyphenyl)-4-phenylbut-3-en-1-yl]piperidine-3-carboxylic acid](/img/structure/B14311960.png)
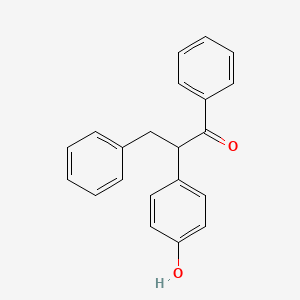
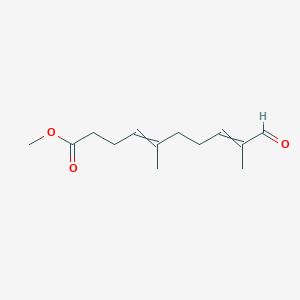
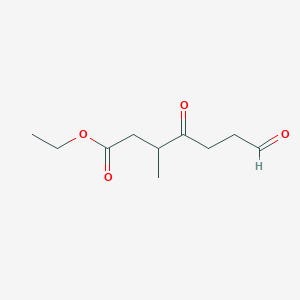
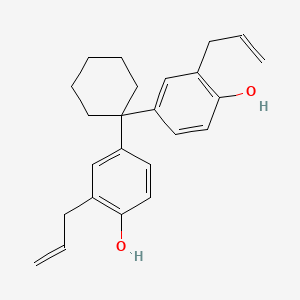
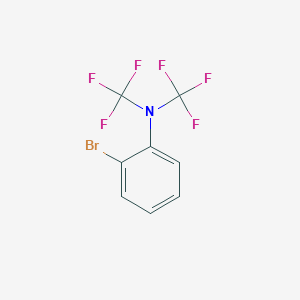
![4-[(4-Butoxybenzoyl)oxy]phenyl 4-butoxyphenyl ethanedioate](/img/structure/B14312002.png)

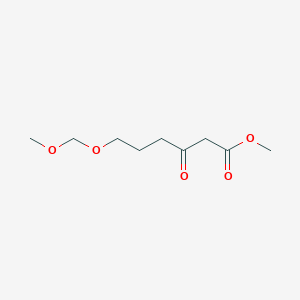
![2-[(1,3-Dioxolan-2-yl)methyl]propane-1,3-diol](/img/structure/B14312019.png)
